molecular formula C6H4BrNO3 B12361187 5-bromo-2-oxo-3H-pyridine-3-carboxylic acid

5-bromo-2-oxo-3H-pyridine-3-carboxylic acid

Cat. No.: B12361187
M. Wt: 218.00 g/mol
InChI Key: AIHYBASJHYMSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-oxo-3H-pyridine-3-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a ketone group, and a carboxylic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-oxo-3H-pyridine-3-carboxylic acid typically involves the bromination of 2-oxo-3H-pyridine-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-3H-pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 5-substituted derivatives.

    Reduction: Formation of 2-hydroxy-3H-pyridine-3-carboxylic acid.

    Oxidation: Formation of more oxidized pyridine derivatives.

Scientific Research Applications

5-Bromo-2-oxo-3H-pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-bromo-2-oxo-3H-pyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 5-bromo-2-oxo-3H-pyridine-3-carboxylic acid makes it particularly useful for certain types of chemical reactions, such as nucleophilic substitution, where bromine acts as a good leaving group. This compound’s unique combination of functional groups also allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H4BrNO3

Molecular Weight

218.00 g/mol

IUPAC Name

5-bromo-2-oxo-3H-pyridine-3-carboxylic acid

InChI

InChI=1S/C6H4BrNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2,4H,(H,10,11)

InChI Key

AIHYBASJHYMSFH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.